molecular formula C13H20N2 B11804808 2-(1-Ethylpiperidin-2-yl)-3-methylpyridine

2-(1-Ethylpiperidin-2-yl)-3-methylpyridine

Cat. No.: B11804808
M. Wt: 204.31 g/mol
InChI Key: ULOVRFROGOBDNM-UHFFFAOYSA-N
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Description

2-(1-Ethylpiperidin-2-yl)-3-methylpyridine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Ethylpiperidin-2-yl)-3-methylpyridine typically involves the reaction of 2-chloro-3-methylpyridine with 1-ethylpiperidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is typically performed in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Purification steps such as recrystallization or chromatography are often employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Ethylpiperidin-2-yl)-3-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be modified by introducing different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can introduce various functional groups onto the piperidine ring, leading to a wide range of derivatives.

Scientific Research Applications

2-(1-Ethylpiperidin-2-yl)-3-methylpyridine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(1-Ethylpiperidin-2-yl)-3-methylpyridine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes involved in neurological processes. The exact mechanism depends on the specific application and the biological target being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methylpiperidin-2-yl)ethanamine
  • 2-(1-Ethylpiperidin-4-yl)ethanamine
  • 3-(1-Methylpiperidin-2-yl)phenyl N,N-diethylcarbamate

Uniqueness

2-(1-Ethylpiperidin-2-yl)-3-methylpyridine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ethyl and methyl substituents on the piperidine and pyridine rings, respectively, influence its reactivity and interaction with molecular targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

2-(1-ethylpiperidin-2-yl)-3-methylpyridine

InChI

InChI=1S/C13H20N2/c1-3-15-10-5-4-8-12(15)13-11(2)7-6-9-14-13/h6-7,9,12H,3-5,8,10H2,1-2H3

InChI Key

ULOVRFROGOBDNM-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCCC1C2=C(C=CC=N2)C

Origin of Product

United States

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